

An In-depth Technical Guide to 3-Fluoro-2-methoxybenzenemethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-2-methoxybenzenemethanol

Cat. No.: B1322474

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Fluoro-2-methoxybenzenemethanol** (CAS Number: 303043-91-6), a fluorinated aromatic alcohol of significant interest in medicinal chemistry and drug development. This document details the compound's chemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications derived from the known roles of fluorinated organic molecules in pharmacology. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.^[1] While specific biological data for this isomer is limited, this guide serves as a foundational resource for researchers exploring its potential as a building block in the synthesis of novel therapeutic agents.

Chemical Identity and Properties

3-Fluoro-2-methoxybenzenemethanol, also known as (3-Fluoro-2-methoxyphenyl)methanol, is a substituted benzyl alcohol. The presence of both a fluorine atom and a methoxy group on the benzene ring imparts unique electronic properties that are highly valuable in the design of bioactive molecules.

Table 1: Chemical Identifiers and Physical Properties

Property	Value
CAS Number	303043-91-6
Molecular Formula	C ₈ H ₉ FO ₂
Molecular Weight	156.16 g/mol
IUPAC Name	(3-Fluoro-2-methoxyphenyl)methanol
Synonyms	3-Fluoro-2-methoxybenzyl alcohol
Appearance	Liquid (predicted)

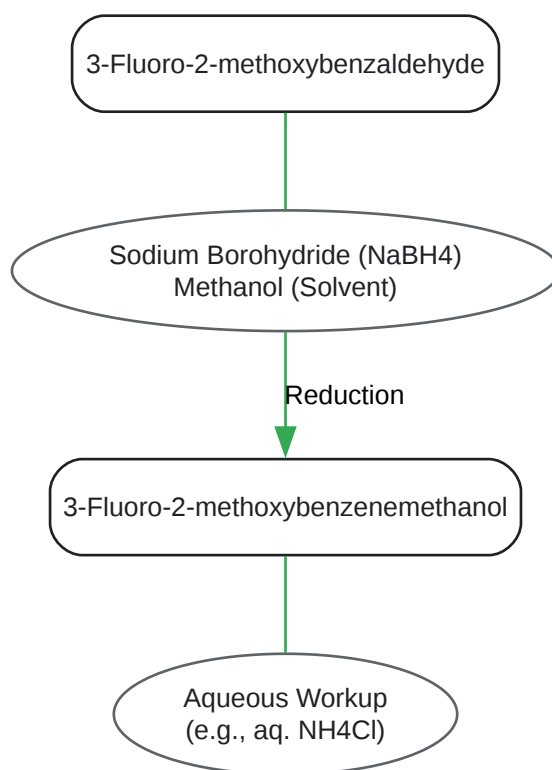
Data sourced from publicly available chemical databases.

Synthesis and Experimental Protocols

A common and effective method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde. In the case of **3-Fluoro-2-methoxybenzenemethanol**, the logical precursor is 3-Fluoro-2-methoxybenzaldehyde. The reduction can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Synthetic Workflow

The synthesis involves a single-step reduction of the aldehyde functionality to a primary alcohol.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3-Fluoro-2-methoxybenzenemethanol**.

Detailed Experimental Protocol: Sodium Borohydride Reduction

This protocol is a representative procedure for the reduction of a substituted benzaldehyde.^[2]

Materials:

- 3-Fluoro-2-methoxybenzaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Deionized water
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-Fluoro-2-methoxybenzaldehyde in 10 volumes of methanol.
- Cool the solution to 0 °C using an ice bath.
- While stirring, slowly add 1.2 equivalents of sodium borohydride to the solution in small portions.
- After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with brine (1 x 20 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel to obtain pure **3-Fluoro-2-methoxybenzenemethanol**.

Role in Drug Discovery and Development

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.^[1] Fluorine's high electronegativity and small size can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.

Table 2: Potential Pharmacological Advantages of Fluorination

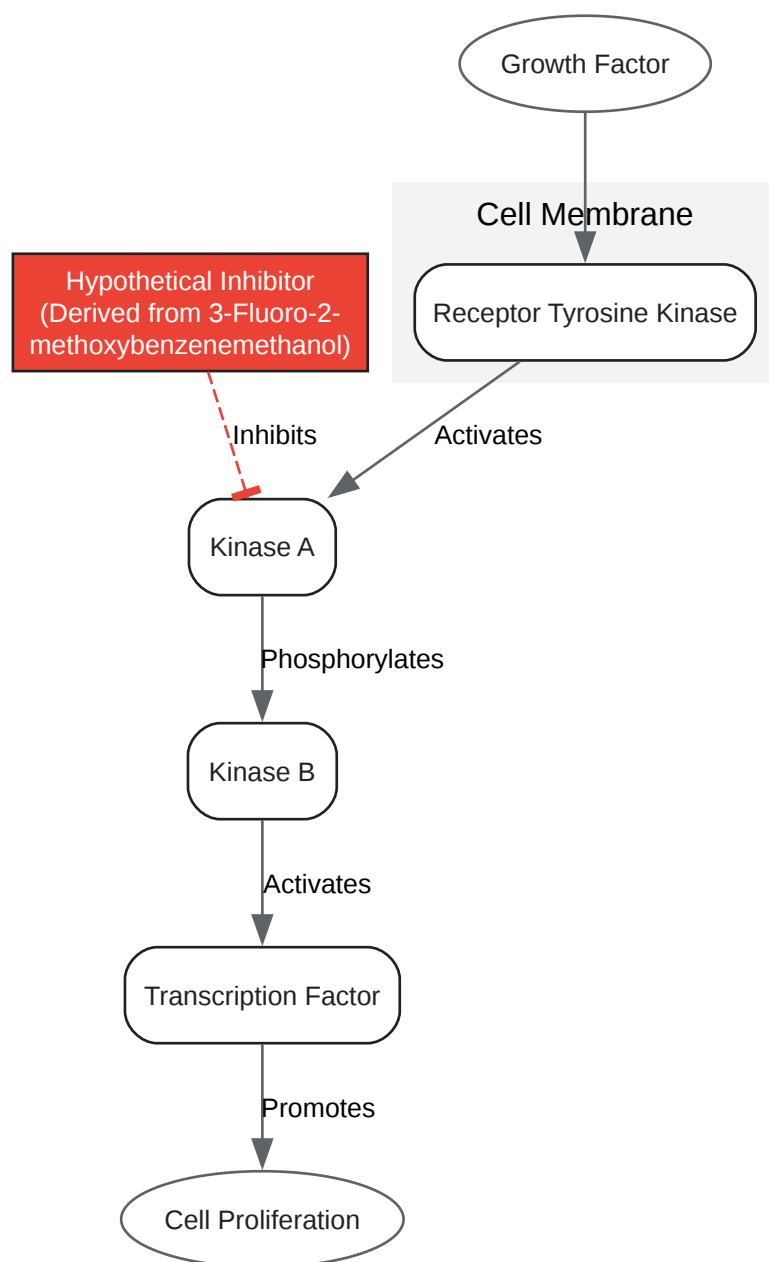
Property	Impact of Fluorine Incorporation
Metabolic Stability	Increased due to the strength of the C-F bond, blocking metabolic oxidation.
Binding Affinity	Can be enhanced through favorable interactions with enzyme active sites.
Lipophilicity	Modulated to improve membrane permeability and bioavailability.
pKa	Altered to optimize the ionization state of nearby functional groups.

Information based on general principles of medicinal chemistry.^[1]

Hypothetical Application as an Enzyme Inhibitor

Fluorinated compounds often serve as effective enzyme inhibitors.^[3] They can act as competitive inhibitors by binding to the active site or as non-competitive inhibitors by binding to allosteric sites.^[3] Given the prevalence of substituted benzyl scaffolds in kinase inhibitors, it is plausible that derivatives of **3-Fluoro-2-methoxybenzenemethanol** could be developed as inhibitors of signaling pathways implicated in diseases such as cancer.

Below is a conceptual diagram illustrating how a hypothetical inhibitor derived from this scaffold might interrupt a generic kinase signaling pathway.



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

3-Fluoro-2-methoxybenzenemethanol is a valuable chemical entity for researchers in drug discovery and organic synthesis. Its unique substitution pattern offers the potential to develop novel compounds with improved pharmacological profiles. While specific data on its biological activity is not yet widely available, the principles of medicinal chemistry suggest its utility as a scaffold for creating new therapeutic agents, particularly as enzyme inhibitors. The synthetic protocol outlined in this guide provides a practical starting point for the preparation and further investigation of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. merckmillipore.com [merckmillipore.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. rroj.com [rroj.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-2-methoxybenzenemethanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1322474#3-fluoro-2-methoxybenzenemethanol-cas-number-lookup\]](https://www.benchchem.com/product/b1322474#3-fluoro-2-methoxybenzenemethanol-cas-number-lookup)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com